molecular formula C15H22O3 B12427463 11alpha,13-Dihydroivalin

11alpha,13-Dihydroivalin

Cat. No.: B12427463
M. Wt: 250.33 g/mol
InChI Key: FPEGOJNBPHXMRU-MRMQSMEPSA-N
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Description

11alpha,13-Dihydroivalin is a dammarane-type triterpenoid derivative characterized by its unique stereochemistry and functional groups. Its structure includes a reduced double bond at the C13 position (hence "Dihydro") and hydroxyl/acetyloxy substituents at key positions (11alpha, 16beta) on the tetracyclic dammarane skeleton . This compound is structurally related to fusidic acid derivatives, such as 3-ketofusidic acid, which share the dammarane core but differ in oxidation states and substituent patterns (e.g., 3-ketofusidic acid features a 3-oxo group and 16-acetate moiety) .

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(8aR)-7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H22O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h9-13,16H,1,4-7H2,2-3H3/t9?,10?,11?,12?,13?,15-/m1/s1

InChI Key

FPEGOJNBPHXMRU-MRMQSMEPSA-N

Isomeric SMILES

CC1C2CC3C(=C)CC(C[C@@]3(CC2OC1=O)C)O

Canonical SMILES

CC1C2CC3C(=C)CC(CC3(CC2OC1=O)C)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 11alpha,13-Dihydroivalin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

11alpha,13-Dihydroivalin has several scientific research applications:

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Bioactivity Reference
This compound Dammarane triterpenoid 11alpha-OH, 16beta-OAc, C13-H₂ Potential antimicrobial
3-Ketofusidic Acid Dammarane triterpenoid 3-oxo, 16-OAc, C17(20),24-diene Antimicrobial
Prostaglandin F2 Isopropyl Ester Prostanoid 9alpha,11alpha-OH, 15S-OH Smooth muscle contraction
Spironolactone Steroid spirolactone 9,11alpha-epoxy, 17-spirolactone Mineralocorticoid antagonist

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